molecular formula C10H10N2OS B1361799 4-(2-Methoxy-phenyl)-thiazol-2-ylamine CAS No. 93209-95-1

4-(2-Methoxy-phenyl)-thiazol-2-ylamine

Cat. No.: B1361799
CAS No.: 93209-95-1
M. Wt: 206.27 g/mol
InChI Key: DVVAVWNGAFFCNW-UHFFFAOYSA-N
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Description

4-(2-Methoxy-phenyl)-thiazol-2-ylamine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 2-methoxyphenyl group attached to the thiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.

Scientific Research Applications

4-(2-Methoxy-phenyl)-thiazol-2-ylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Future Directions

While specific future directions for “4-(2-Methoxy-phenyl)-thiazol-2-ylamine” are not available, research into similar compounds often focuses on their potential therapeutic applications. For instance, a chalcone analogue has been predicted to have cytotoxic activity against breast cancer and can potentially be developed as an anticancer agent .

Biochemical Analysis

Biochemical Properties

4-(2-Methoxy-phenyl)-thiazol-2-ylamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction with cytochrome P450 enzymes can lead to the modulation of their activity, either inhibiting or enhancing their function, depending on the specific enzyme and context .

Additionally, this compound can bind to certain proteins, affecting their structure and function. For example, it may interact with heat shock proteins, which are involved in protein folding and protection against stress . These interactions can influence the stability and activity of the proteins, thereby affecting various cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and contextFor instance, it has been observed to modulate the expression of genes involved in stress responses, such as heat shock proteins . This modulation can lead to changes in cellular metabolism and the ability of cells to cope with stress.

In some cell types, this compound may also affect cell signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs), which play a role in cell growth, differentiation, and apoptosis . By influencing these pathways, the compound can alter cell function and behavior, potentially leading to changes in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and proteins, and modulate their activity. For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other compounds, affecting their bioavailability and activity .

Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in the upregulation or downregulation of specific genes, leading to changes in cellular function and behavior . Additionally, the compound may act as an enzyme inhibitor or activator, depending on the specific enzyme and context, further influencing biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under various conditions, but it can degrade over time, especially in the presence of light and heat . This degradation can lead to changes in its biological activity and effectiveness.

Long-term studies in vitro and in vivo have indicated that this compound can have lasting effects on cellular function, particularly in terms of gene expression and protein activity . These effects can persist even after the compound has been metabolized or degraded, suggesting that it may have long-term implications for cellular health and function.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity . For example, higher doses of the compound have been associated with increased modulation of cytochrome P450 enzyme activity, leading to changes in the metabolism of other compounds .

At very high doses, this compound may exhibit toxic or adverse effects, such as liver toxicity or disruption of normal cellular function . These effects highlight the importance of careful dosage management in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of many substances, including drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of metabolites that may have different biological activities compared to the parent compound .

Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . This modulation can result in changes in the levels of specific metabolites, affecting overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . For example, the compound may be transported across cell membranes by specific transporters, such as P-glycoprotein, which can affect its bioavailability and distribution within the body .

Once inside the cells, this compound can bind to various proteins, influencing its localization and accumulation in specific cellular compartments . This binding can affect the compound’s activity and function, as well as its overall distribution within tissues.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity .

Additionally, the localization of this compound to specific subcellular compartments can affect its interactions with other biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid, followed by heating under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)-thiazole
  • 4-(2-Methoxyphenyl)-piperazine
  • 2-(4-Methoxyphenyl)-thiazole

Uniqueness

4-(2-Methoxy-phenyl)-thiazol-2-ylamine is unique due to the specific positioning of the methoxy group and the thiazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-(2-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-13-9-5-3-2-4-7(9)8-6-14-10(11)12-8/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVAVWNGAFFCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352752
Record name 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93209-95-1
Record name 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93209-95-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromo-1-(2-methoxy-phenyl)-ethanone (0.6388 g, 2.789 mmol) and thiourea (0.2289 g, 3.007 mmol) were dissolved in a 20 mL of ethanol. The reaction mixture was allowed to stir overnight at room temperature. The ethanol was evaporated to dryness and the crude product was dissolved in a minimum of dichloromethane. The crude product was then extracted twice with 1M sodium hydroxide and once with a saturated aqueous solution of sodium chloride. The organic layer was then dried over sodium sulfate, filtered, and evaporated to dryness to yield the pure product (0.529 g, 2.56 mmol, 92.0%). ESI-MS m/z calc. 206.3. found 207.1 (M+1)+ Retention time 1.86 minutes. 1H NMR (400 MHz, CD3CN) δ 3.91 (s, 3H), 5.54 (s, 2H), 6.97-7.02 (m, 1H), 7.03-7.06 (m, 1H), 7.23 (s, 1H), 7.24-7.29 (m, 1H), 8.06 (dd, J=7.8, 1.8 Hz, 1H).
Quantity
0.6388 g
Type
reactant
Reaction Step One
Quantity
0.2289 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
92%

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